2-[(1-Propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid
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Overview
Description
2-[(1-Propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[(1-Propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction using azobisisobutyronitrile (AIBN), aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux conditions in 1-propanol.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced through a sulfonylation reaction using appropriate sulfonyl chlorides and amines under basic conditions.
Attachment of the Propanoic Acid Moiety:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-[(1-Propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The sulfonylamino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1-Propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(1-Propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects . The sulfonylamino group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 2-[(1-Propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid include other indazole derivatives with sulfonylamino groups. These compounds share similar structural features and biological activities but may differ in their specific substituents and overall properties. Examples of similar compounds include:
- 1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-[(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-8(2)16-12-5-4-11(6-10(12)7-14-16)21(19,20)15-9(3)13(17)18/h4-9,15H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIAAZMMIGYKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)NC(C)C(=O)O)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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